molecular formula C17H22N4O4 B11638198 6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11638198
M. Wt: 346.4 g/mol
InChI Key: LTNOVTVITUYIKL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane: , also known by its IUPAC name, is a complex organic compound with the following chemical formula:

C12H22N\text{C}_{12}\text{H}_{22}\text{N}C12​H22​N

.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2,2-dimethyl-N-(3-methylphenyl)propanamide (a precursor) with 2-nitrotricyclo[3.3.1.1(3,7)]decane . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of our target compound.

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Temperature, pressure, and reaction time are carefully controlled to optimize yield.

Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories. Large-scale production would require further optimization and cost-effective methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions due to its nitro groups.

    Substitution: It is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro groups may yield corresponding amines.

Common Reagents and Conditions:
    Nitric acid (

    Oxidation: HNO3\text{HNO}_3HNO3​

    ) or other oxidizing agents.

    Substitution: Alkyl halides or other nucleophiles.

    Hydrogen gas (

    Reduction: H2\text{H}_2H2​

    ) with a suitable catalyst.

Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro groups leads to the corresponding amines.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as a building block in the synthesis of more complex molecules.

    Stable Nitro Compound: Its stability makes it useful for studying reaction mechanisms.

Biology and Medicine:

    Biological Activity: Investigated for potential biological activity (e.g., antimicrobial, antiviral).

    Drug Development: May serve as a scaffold for drug design.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. its stability and structural features suggest potential interactions with biological targets.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural motifs include:

    Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]:

    Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-:

    2,2-dimethyl-N-(3-methylphenyl)propanamide:

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

6,6-dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C17H22N4O4/c1-12-6-4-5-7-13(12)14-18-8-16(20(22)23)9-19(14)11-17(10-18,21(24)25)15(16,2)3/h4-7,14H,8-11H2,1-3H3

InChI Key

LTNOVTVITUYIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2N3CC4(CN2CC(C3)(C4(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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